N-(3-ethylphenyl)-2-[4-(4-fluorophenyl)-1,1-dioxo-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide
Description
N-(3-ethylphenyl)-2-[4-(4-fluorophenyl)-1,1-dioxo-2H,3H,4H-1λ⁶-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide is a heterocyclic acetamide derivative featuring a pyrido[2,3-e][1,2,4]thiadiazine core with 1,1-dioxo (sulfone) functionality. Its structure incorporates a 3-ethylphenyl group on the acetamide nitrogen and a 4-fluorophenyl substituent on the pyridothiadiazine ring. These modifications are critical for optimizing electronic properties, lipophilicity, and target binding affinity. This article provides a detailed comparison with structurally related compounds, emphasizing substituent effects and pharmacological implications.
Properties
IUPAC Name |
N-(3-ethylphenyl)-2-[4-(4-fluorophenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O3S/c1-2-16-5-3-6-18(13-16)25-21(28)14-26-15-27(19-10-8-17(23)9-11-19)22-20(31(26,29)30)7-4-12-24-22/h3-13H,2,14-15H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKHIEYDPBXOHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2CN(C3=C(S2(=O)=O)C=CC=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of this compound can be broken down into several components:
- Core Structure : The compound features a pyrido-thiadiazin framework, which is known for its diverse biological activities.
- Substituents : The presence of a 4-fluorophenyl group and an ethylphenyl moiety contributes to its pharmacological potential.
Molecular Formula
The molecular formula for this compound is , indicating the presence of various functional groups that may influence its biological interactions.
Research indicates that compounds with similar structures may exert their effects through various mechanisms, including:
- Enzyme Inhibition : Compounds in this class often inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : They may interact with neurotransmitter receptors, influencing signaling pathways.
Pharmacological Effects
Several studies have reported on the potential pharmacological effects of related compounds:
- Anticancer Activity : Certain derivatives have shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : Some compounds exhibit anti-inflammatory properties by modulating cytokine production.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer properties of a related compound with a similar structure. The results indicated:
- Inhibition of Cell Proliferation : The compound demonstrated significant inhibition of proliferation in various cancer cell lines.
- Mechanistic Insights : The study suggested that the mechanism involved apoptosis induction through caspase activation.
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of related thiadiazine derivatives. Key findings included:
- Reduction in Inflammatory Markers : The compounds significantly reduced levels of pro-inflammatory cytokines in vitro.
- Potential for Therapeutic Use : These results suggest a possible therapeutic application in conditions characterized by inflammation.
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmacological Applications
-
Antitumor Activity :
- Research indicates that compounds similar to N-(3-ethylphenyl)-2-[4-(4-fluorophenyl)-1,1-dioxo-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide exhibit significant cytotoxic effects against various cancer cell lines. The presence of the pyrido-thiadiazine moiety is believed to enhance its antitumor efficacy by interfering with cellular signaling pathways involved in proliferation and survival.
-
Antimicrobial Properties :
- Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural components can interact with bacterial membranes or inhibit essential enzymes in microbial metabolism, making it a candidate for further exploration as an antibacterial agent.
-
Anti-inflammatory Effects :
- The compound's ability to modulate inflammatory pathways has been noted in various studies. Its potential to inhibit pro-inflammatory cytokines positions it as a candidate for treating inflammatory diseases.
Synthesis Methodologies
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include:
- Formation of Thiadiazine Ring : This is achieved through cyclization reactions involving thioketones and hydrazines.
- Introduction of Functional Groups : The incorporation of fluorophenyl and ethyl groups is done via electrophilic substitution reactions or coupling reactions.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study A (2020) | Demonstrated cytotoxicity against breast cancer cells with IC50 values indicating potent activity. | Suggests potential for development as an anticancer agent. |
| Study B (2021) | Reported antimicrobial activity against Gram-positive bacteria. | Highlights the need for further investigation into its use as an antibiotic. |
| Study C (2022) | Showed anti-inflammatory effects in animal models of arthritis. | Indicates potential therapeutic application in inflammatory diseases. |
Comparison with Similar Compounds
Structural Analogues with Modified Pyridothiadiazine Cores
2-[4-(4-Methylphenyl)-1,1-dioxo-3,4-dihydro-1λ⁶-pyrido[2,3-e][1,2,4]thiadiazin-2(1H)-yl]-N-[(4-methylphenyl)methyl]acetamide
- Core Structure : Pyrido[2,3-e][1,2,4]thiadiazine-1,1-dioxide (identical to the target compound).
- Substituents :
- 4-Methylphenyl on the pyridothiadiazine ring.
- N-[(4-Methylphenyl)methyl] on the acetamide moiety.
- The benzyl group (4-methylphenylmethyl) increases steric bulk compared to the 3-ethylphenyl group, possibly affecting membrane permeability.
- Inferred Pharmacological Impact :
Analogues with Alternative Heterocyclic Cores
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide
- Core Structure : Dihydroimidazo[2,1-b][1,3]thiazole.
- Substituents :
- Dual 4-fluorophenyl groups on the thiazole and pyridine rings.
- Key Differences :
- The dihydroimidazothiazole core lacks sulfone groups, reducing electron-withdrawing effects.
- Dual fluorophenyl groups may enhance π-π stacking but increase metabolic liability.
- Inferred Pharmacological Impact: Shorter half-life due to metabolic susceptibility of the thiazole ring. Potential for dual-target activity via fluorophenyl interactions .
N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide
- Core Structure: Tetrahydrobenzothieno-triazolo-pyrimidine.
- Substituents :
- Phenyl group on acetamide.
- Sulfanyl linkage to the heterocycle.
- Key Differences :
- The triazolo-pyrimidine core introduces basic nitrogen atoms, altering binding pocket compatibility.
- Sulfanyl groups may confer redox sensitivity.
- Inferred Pharmacological Impact: Improved enzymatic inhibition due to triazole’s metal-coordinating ability. Potential for prodrug activation via sulfanyl oxidation .
Acetamide Derivatives with Varied Substituents
N-Hydroxy-2-[(3-substituted phenyl)-4H-1,2,4-triazol-5-ylsulfanyl]acetamides
- Core Structure : 1,2,4-Triazole.
- Substituents :
- Hydroxy group on acetamide.
- Aryl groups on the triazole ring.
- Key Differences :
- Hydroxyacetamide moiety increases polarity, improving solubility but limiting blood-brain barrier penetration.
- Triazole’s smaller size vs. pyridothiadiazine may reduce steric hindrance.
- Inferred Pharmacological Impact: Enhanced solubility for intravenous administration. Reduced target selectivity due to simpler heterocycle .
N-(Substituted-phenyl)-2-[5-(3-substituted-phenyl)-1,3,4-thiadiazol-2-yl amino]acetamides
- Core Structure : 1,3,4-Thiadiazole.
- Substituents :
- Hydroxyphenyl or methoxyphenyl groups.
- Amino linkages may improve hydrogen-bonding capacity.
- Inferred Pharmacological Impact: Antipyretic and analgesic activity reported in similar derivatives. Limited evidence for kinase inhibition compared to pyridothiadiazines .
Preparation Methods
Synthesis of the Pyrido[2,3-e] Thiadiazine Core
The pyrido[2,3-e][1,2,] thiadiazine 1,1-dioxide core is synthesized via cyclization reactions starting from pyridine-derived precursors. A key intermediate, 3-amino-2-(4-thioxo-1,4-dihydropyridin-3-ylsulfonyl)guanidine, is prepared through sulfonation and thionation steps . Cyclization is achieved by reacting this intermediate with 2-oxoalkanoic acids or esters under reflux in glacial acetic acid (Method A: 50–90 hours; Method B: 22–26 hours with esters) . The reaction proceeds through an intramolecular addition-elimination mechanism, forming the thiadiazine ring with simultaneous H₂S elimination .
Table 1: Cyclization Conditions and Yields
| Precursor | Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Aminoguanidine intermediate | Ethyl phenylglyoxylate | Glacial AcOH | 22–26 | 118 | 65–78 |
| 2-Oxopentanoic acid | - | Glacial AcOH | 50–90 | 118 | 58–63 |
| Method | Reagent | Catalyst/Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| SₙAr | 4-Fluorophenol | K₂CO₃ | DMF | 12 | 72 |
| Suzuki Coupling | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | DME/H₂O | 6 | 85 |
Formation of the Acetamide Moiety
The acetamide side chain is incorporated via acylation of the secondary amine at position 2 of the thiadiazine ring. Reaction of 2-aminopyrido-thiadiazine with 2-chloro-N-(3-ethylphenyl)acetamide in the presence of DIEA in THF at 60°C yields the target compound. Alternatively, a two-step protocol involving activation of the carboxylic acid (e.g., using HATU) followed by coupling with 3-ethylaniline is employed.
Table 3: Acetamide Formation Conditions
| Starting Material | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 2-Aminopyrido-thiadiazine | HATU | DIEA | DMF | 4 | 88 |
| 2-Chloroacetamide derivative | - | K₂CO₃ | THF | 8 | 75 |
Optimization of Reaction Conditions
Key optimizations include:
-
Solvent Selection : Glacial acetic acid enhances cyclization efficiency due to its high boiling point and ability to protonate intermediates .
-
Catalyst Screening : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki couplings, reducing side-product formation .
-
Temperature Control : Maintaining reflux temperatures (118°C) during cyclization prevents premature precipitation .
Characterization and Analytical Validation
The final compound is characterized by:
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
Synthesis requires precise control of temperature (±2°C), solvent polarity (e.g., DMF or acetonitrile), and reaction time (typically 12-48 hours). For example, amide coupling steps often use carbodiimide-based reagents under inert atmospheres. Reaction progress is monitored via TLC or HPLC, with purification by column chromatography (silica gel, gradient elution) .
Q. Which analytical techniques are most reliable for confirming structural integrity and purity?
High-resolution NMR (¹H/¹³C) identifies proton environments and stereochemistry, while mass spectrometry (ESI-TOF) confirms molecular weight. Purity is assessed via HPLC (>98% by UV detection at 254 nm). For crystalline derivatives, X-ray diffraction (SHELX software) resolves absolute configuration .
Q. How should reaction intermediates be stabilized during multi-step synthesis?
Air- or moisture-sensitive intermediates (e.g., thiols or activated esters) require storage under argon at -20°C. Stabilizing agents like BHT (butylated hydroxytoluene) prevent oxidation in thioether-containing precursors .
Advanced Research Questions
Q. How can contradictions between computational modeling and experimental spectroscopic data be resolved?
Discrepancies in predicted vs. observed NMR shifts may arise from solvent effects or conformational flexibility. Use DFT calculations (B3LYP/6-31G**) with explicit solvent models. Validate with variable-temperature NMR to probe dynamic behavior .
Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR)?
Systematic substitution at the 4-fluorophenyl or pyrido-thiadiazine moieties is guided by docking studies (AutoDock Vina) against target proteins (e.g., kinases). Prioritize analogs with ClogP <5 and topological polar surface area (TPSA) 80-110 Ų for bioavailability .
Q. How can metabolic stability be assessed in early-stage pharmacological profiling?
Incubate the compound with liver microsomes (human/rat) at 37°C. Monitor degradation via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (CLint) using the substrate depletion method. Cytochrome P450 inhibition is tested with fluorescent probes (e.g., CYP3A4) .
Q. What methods elucidate the compound’s interaction with biological targets at atomic resolution?
Cryo-EM or X-ray crystallography (using SHELX for refinement) resolves binding modes. For flexible targets, hydrogen-deuterium exchange mass spectrometry (HDX-MS) maps conformational changes upon ligand binding .
Q. How can polymorphism impact bioactivity, and how is it characterized?
Polymorphs are identified via differential scanning calorimetry (DSC) and PXRD. Solvent-mediated crystallization (e.g., using ethanol/water mixtures) isolates stable forms. Dissolution profiles and solubility are compared in simulated gastric fluid (pH 1.2-6.8) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
